ZINC nitrate

Catalog No.
S593137
CAS No.
7779-88-6
M.F
N2O6Zn
Zn(NO3)2
Zn(NO3)2
N2O6Zn
M. Wt
189.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ZINC nitrate

CAS Number

7779-88-6

Product Name

ZINC nitrate

IUPAC Name

zinc;dinitrate

Molecular Formula

N2O6Zn
Zn(NO3)2
Zn(NO3)2
N2O6Zn

Molecular Weight

189.4 g/mol

InChI

InChI=1S/2NO3.Zn/c2*2-1(3)4;/q2*-1;+2

InChI Key

ONDPHDOFVYQSGI-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Zn+2]

solubility

Soluble in alcohol.
In water, 93 g/100g.
Solubility in water, g/100ml at 20 °C: 200 (very good)

Synonyms

zinc nitrate, zinc nitrate hexahydrate, zinc nitrate, (65)Zn-labeled

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Zn+2]

The exact mass of the compound ZINC nitrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol.in water, 93 g/100g.solubility in water, g/100ml at 20 °c: 200 (very good). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Zinc nitrate is a highly soluble, oxidizing inorganic salt that serves as a critical precursor for the synthesis of high-purity zinc oxide (ZnO) nanomaterials, thin films, and coordination polymers. Unlike organic zinc salts, zinc nitrate provides an intrinsic oxidizing environment and decomposes into volatile nitrogen oxides and oxygen, leaving no carbonaceous residue. With an aqueous solubility of approximately 1840 g/L, it supports high-concentration formulations for sol-gel, hydrothermal, and electrochemical deposition workflows. Its dual role as both a zinc cation source and a nitrate-based base generator makes it highly relevant for scalable semiconductor and catalyst manufacturing where strict morphological and purity controls are required[1].

Generic substitution of zinc nitrate with zinc acetate, zinc chloride, or zinc sulfate fundamentally alters downstream synthesis kinetics and final material properties. Zinc acetate has a significantly lower solubility (~430 g/L) and decomposes via organic intermediates, risking carbon contamination in electronic-grade ZnO unless calcined at elevated temperatures. Zinc chloride introduces corrosive chloride ions that can alter crystal morphology and degrade sensitive electrochemical substrates, while also requiring dissolved oxygen for base generation during electrodeposition. Zinc sulfate is limited by lower solubility (~540 g/L) and the risk of persistent sulfur residues. Consequently, substituting zinc nitrate compromises precursor bath concentration limits, alters nanostructure morphology, and introduces impurity profiles in optical and electronic applications [1].

Aqueous Solubility and Precursor Bath Concentration Limits

In industrial and laboratory scale synthesis of zinc-based materials, precursor solubility dictates the maximum achievable bath concentration and volumetric yield. Zinc nitrate exhibits an aqueous solubility of approximately 1840 g/L. In direct contrast, common alternative precursors such as zinc sulfate and zinc acetate are limited to solubilities of about 540 g/L and 430 g/L, respectively. While zinc chloride is more soluble, its hygroscopic nature and corrosive chloride content make it unsuitable for many high-purity applications. This >3x to >4x solubility advantage over sulfate and acetate allows zinc nitrate to support highly concentrated sol-gel and hydrothermal formulations, maximizing throughput without premature precipitation [1].

Evidence DimensionAqueous solubility at standard conditions
Target Compound DataZinc nitrate: ~1840 g/L
Comparator Or BaselineZinc acetate: ~430 g/L; Zinc sulfate: ~540 g/L
Quantified Difference3.4x to 4.2x higher solubility for zinc nitrate
ConditionsAqueous solution at room temperature

Enables the formulation of high-concentration precursor baths, maximizing production yield and allowing precise control over supersaturation in nanoparticle synthesis.

Electrochemical Deposition Kinetics and Base Generation Mechanism

The cathodic electrodeposition of ZnO thin films relies on the localized generation of hydroxide ions (OH-) at the electrode interface. When using zinc nitrate, the nitrate anion itself is electrochemically reduced to produce OH-, providing a direct and uniform base generation mechanism. Conversely, zinc chloride baths rely entirely on the reduction of dissolved oxygen, a process that is mass-transport limited and requires continuous aeration. This fundamental mechanistic difference means zinc nitrate enables faster, more consistent film growth and allows for the deposition of dense nanorod arrays without the strict dissolved oxygen dependencies that bottleneck zinc chloride systems [1].

Evidence DimensionSource of hydroxide (OH-) for ZnO precipitation
Target Compound DataZinc nitrate: Direct reduction of NO3- ions
Comparator Or BaselineZinc chloride: Reduction of dissolved O2 (mass-transport limited)
Quantified DifferenceNitrate reduction eliminates the dependency on dissolved oxygen mass transport
ConditionsCathodic electrodeposition of ZnO on conductive substrates

Streamlines the electrodeposition of continuous, high-quality ZnO thin films by removing the need for complex oxygen aeration controls.

Thermal Decomposition Profile and Residue Elimination

The synthesis of high-purity ZnO often requires the thermal decomposition of the zinc precursor. Zinc nitrate decomposes at relatively low temperatures (typically 300–350 °C) into zinc oxide, nitrogen dioxide, and oxygen. Because it contains no carbon, there is zero risk of carbonaceous residue. In contrast, zinc acetate decomposes via complex organic intermediates which require higher temperatures or prolonged calcination to fully eliminate carbon traces. Furthermore, the oxidizing nature of the nitrate decomposition actively promotes the formation of stoichiometric, phase-pure ZnO without the reducing environment associated with organic ligand breakdown [1].

Evidence DimensionDecomposition byproducts and residue risk
Target Compound DataZinc nitrate: Decomposes to volatile NO2 and O2 (zero carbon)
Comparator Or BaselineZinc acetate: Decomposes via organic intermediates (carbon residue risk)
Quantified DifferenceComplete elimination of carbon contamination risk at lower calcination thresholds
ConditionsThermal calcination to form phase-pure ZnO

Critical for producing optoelectronic-grade ZnO where even trace carbon or halide impurities can act as charge traps and degrade device performance.

Cathodic Electrodeposition of ZnO Thin Films for Optoelectronics

Due to its ability to intrinsically generate hydroxide ions via nitrate reduction, zinc nitrate is a prioritized precursor for the scalable electrodeposition of ZnO thin films on transparent conductive oxides. This process is utilized in the fabrication of dye-sensitized solar cells (DSSCs) and heterojunction diodes, where continuous macroscopic films are required without the mass-transport limitations of dissolved oxygen [1].

High-Concentration Sol-Gel and Hydrothermal Synthesis

The aqueous solubility of zinc nitrate (~1840 g/L) makes it a highly effective choice for large-scale sol-gel and hydrothermal synthesis of ZnO nanoparticles. It allows manufacturers to operate at higher supersaturation levels than possible with zinc acetate or sulfate, directly increasing volumetric yield and enabling precise morphological tuning of the resulting nanostructures [2].

Precursor for Carbon-Free Mixed Metal Oxide Catalysts

In the synthesis of supported catalysts or mixed metal oxides via thermal decomposition, zinc nitrate is prioritized because it acts as an internal oxidizer and leaves no carbonaceous or halide residues. This ensures that the active catalytic sites remain uncontaminated, a frequent failure mode when using zinc acetate or zinc chloride under moderate calcination temperatures[3].

Physical Description

Zinc nitrate is a colorless crystalline solid. Noncombustible, but accelerates the burning of combustible materials. If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used as a catalyst in the manufacture of other chemicals, in medicine, and in dyes.
DryPowder; Liquid
COLOURLESS CRYSTALS OR POWDER.

Color/Form

White powde

Density

2.07 at 68 °F (USCG, 1999)
Relative density (water = 1): 2.07 (hexahydrate)

Melting Point

97 °F (USCG, 1999)
-18 °C /hydrate/
~110 °C

UNII

EDO66F5U49

GHS Hazard Statements

Aggregated GHS information provided by 209 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 209 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 206 of 209 companies with hazard statement code(s):;
H272 (98.54%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (61.17%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (48.54%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (57.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (88.35%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (34.47%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (68.45%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Oxidizer;Corrosive;Irritant;Environmental Hazard

Other CAS

7779-88-6

Associated Chemicals

Zinc nitrate hexahydrate;10196-18-6

Wikipedia

Zinc nitrate

Methods of Manufacturing

ACTION OF NITRIC ACID ON ZINC OR ZINC OXIDE. /HEXAHYDRATE/

General Manufacturing Information

Adhesive manufacturing
Agriculture, forestry, fishing and hunting
All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
Mining (except oil and gas) and support activities
Paint and coating manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Nitric acid, zinc salt (2:1): ACTIVE

Storage Conditions

KEEP WELL CLOSED & IN A COOL PLACE. /HEXAHYDRATE/

Dates

Last modified: 07-17-2023

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